N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c1-12-3-4-14(7-13(12)2)17-9-19-21(30)27(24-11-28(19)26-17)10-20(29)25-18-8-15(22)5-6-16(18)23/h3-9,11H,10H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERXNQCADLAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
Key Comparative Insights
Core Structure Diversity
- The target compound’s pyrazolo[1,5-d][1,2,4]triazin-4-one core differs from flumetsulam’s triazolo[1,5-a]pyrimidine and oxadixyl’s simpler acetamide backbone.
- Example 83’s chromenone-pyrazolo[3,4-d]pyrimidine hybrid structure incorporates a fused chromenone ring, absent in the target compound, which could influence solubility and bioavailability .
Substituent Effects
- Fluorine Positioning : The target compound’s 2,5-difluorophenyl group contrasts with flumetsulam’s 2,6-difluorophenyl substitution. This positional variance may alter electronic effects and steric interactions, impacting receptor affinity .
- Methyl vs. Methoxy Groups : The 3,4-dimethylphenyl group in the target compound enhances hydrophobicity compared to oxadixyl’s methoxy-oxazolidinyl moiety, which may reduce water solubility but improve membrane permeability .
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide?
- Methodological Answer : Synthesis involves multi-step reactions:
Core Formation : Construction of the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one core via cyclization of precursor hydrazines with carbonyl reagents under reflux in ethanol or DMF .
Substituent Introduction : Coupling of the 3,4-dimethylphenyl group at position 2 of the triazine core via Ullmann or Buchwald-Hartwig reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in anhydrous DMSO at 80–100°C .
Acetamide Functionalization : Reaction of the intermediate with 2,5-difluoroaniline using EDC/HOBt coupling in dichloromethane at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Key Considerations : Optimize reaction time and stoichiometry to minimize byproducts (e.g., N-alkylation side reactions) .
Q. How is structural confirmation and purity assessment achieved for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent integration (e.g., 2,5-difluorophenyl protons at δ 7.1–7.3 ppm; pyrazolo-triazine carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtained) .
- Quality Control : Purity ≥95% via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, aryl group variations) influence biological activity in pyrazolo-triazine analogs?
- Methodological Answer :
- Comparative Studies : Replace 2,5-difluorophenyl with 3-chlorophenyl or 4-methoxyphenyl and evaluate activity in target assays (e.g., kinase inhibition). For example:
- Fluorine atoms enhance electronegativity and membrane permeability, while methoxy groups may reduce metabolic stability .
- Data Analysis : Use IC₅₀ values and molecular docking to correlate substituent effects with binding affinity (e.g., 2,5-difluoro vs. 3,4-dimethyl groups in hydrophobic pockets) .
- Contradictions : Some studies report fluorine’s electron-withdrawing effects improve target engagement, while others note increased toxicity .
Q. What strategies resolve low yields during the final acetamide coupling step?
- Methodological Answer :
- Solvent Optimization : Switch from DCM to THF or DMF to improve solubility of intermediates .
- Catalyst Screening : Test alternatives to EDC/HOBt (e.g., HATU or DCC) for higher coupling efficiency .
- Temperature Control : Perform reactions at 0°C to suppress racemization or side-product formation .
- Case Study : A 15% yield increase was achieved using HATU and DIEA in DMF at 0°C for analogous acetamide derivatives .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to calculate logP (target <3), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition risks .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., with EGFR or Aurora kinases) to prioritize derivatives with longer residence times .
- Validation : Compare in silico predictions with in vitro metabolic stability assays (e.g., microsomal half-life) .
Data Contradiction and Mechanistic Analysis
Q. How to address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Source Validation : Cross-check assay conditions (e.g., ATP concentration in kinase assays) and cell lines used .
- Structural Reanalysis : Confirm regioisomer purity (e.g., pyrazolo[1,5-d] vs. [1,5-a] triazine cores) via 2D NMR .
- Meta-Analysis : Compile IC₅₀ data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .
- Example : A 10-fold potency variation in kinase inhibition was traced to residual DMSO in assay buffers .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Binding Pocket Analysis : Use cryo-EM or X-ray structures to map interactions (e.g., hydrogen bonds with triazine carbonyl, hydrophobic contacts with 3,4-dimethylphenyl) .
- Alanine Scanning Mutagenesis : Identify critical residues in the target protein (e.g., ATP-binding site lysines) .
- Case Study : A pyrazolo-triazine analog showed 50× selectivity for JAK2 over JAK3 due to steric clashes with a gatekeeper methionine .
Comparative Structural Analysis
Q. How does this compound differ from its closest analogs in terms of reactivity and target engagement?
- Methodological Answer :
- Structural Comparison :
| Compound | Key Features | Biological Activity |
|---|---|---|
| Target Compound | 2,5-Difluorophenyl, 3,4-dimethylphenyl | High kinase inhibition (IC₅₀ = 12 nM) |
| N-(4-Fluorophenyl) analog | Single fluorine, no methyl groups | Reduced potency (IC₅₀ = 180 nM) |
| N-(3-Chlorophenyl) analog | Chlorine substituent | Improved metabolic stability but lower solubility |
- Reactivity : The 2,5-difluoro group increases oxidative stability compared to bromine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
